molecular formula C14H21NO2 B13682979 N-(6-Hydroxyhexyl)-2-phenylacetamide

N-(6-Hydroxyhexyl)-2-phenylacetamide

Cat. No.: B13682979
M. Wt: 235.32 g/mol
InChI Key: CYQUUMWLDGUUSV-UHFFFAOYSA-N
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Description

N-(6-Hydroxyhexyl)-2-phenylacetamide is a phenylacetamide derivative characterized by a hydroxyhexyl chain (-CH2CH2CH2CH2CH2CH2OH) attached to the nitrogen atom of the 2-phenylacetamide backbone. This compound combines a hydrophobic phenyl group with a hydrophilic hydroxyalkyl chain, making it a candidate for studies on solubility, bioavailability, and receptor interactions. Its structural features position it as a flexible intermediate for pharmacological applications, particularly in modulating physicochemical properties through chain-length variation .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(6-hydroxyhexyl)-2-phenylacetamide

InChI

InChI=1S/C14H21NO2/c16-11-7-2-1-6-10-15-14(17)12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17)

InChI Key

CYQUUMWLDGUUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxyhexyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetamide with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the electrophilic carbon of the bromohexanol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-Hydroxyhexyl)-2-phenylacetamide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming N-(6-oxohexyl)-2-phenylacetamide.

    Reduction: The compound can be reduced to form N-(6-hydroxyhexyl)-2-phenylethylamine, where the amide group is reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: N-(6-oxohexyl)-2-phenylacetamide

    Reduction: N-(6-hydroxyhexyl)-2-phenylethylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(6-Hydroxyhexyl)-2-phenylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly as a precursor for designing new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N-(6-Hydroxyhexyl)-2-phenylacetamide involves its interaction with specific molecular targets. The hydroxyhexyl side chain allows it to form hydrogen bonds with target molecules, while the phenylacetamide core provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Alkyl Chain Length Variations

N-(2-Hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4) differs by having a shorter hydroxyethyl (-CH2CH2OH) chain. Key distinctions include:

  • Molecular Weight : 179.22 g/mol (hydroxyethyl) vs. ~221.3 g/mol (estimated for hydroxyhexyl).
  • Hydrogen Bonding : The longer chain in the hydroxyhexyl derivative may improve water solubility due to increased hydrogen-bonding capacity.
Property N-(6-Hydroxyhexyl)-2-phenylacetamide N-(2-Hydroxyethyl)-2-phenylacetamide
Molecular Weight ~221.3 g/mol 179.22 g/mol
Chain Length C6 C2
Key Functional Groups -OH (terminal), amide -OH (terminal), amide
Potential Applications Drug delivery, prodrugs Antioxidant intermediates

Aromatic and Heterocyclic Derivatives

Triazole-Containing Analogs (e.g., compounds 6a–6c from ):
These derivatives feature a 1,2,3-triazole ring and naphthalene groups, introducing π-π stacking interactions and enhanced rigidity.

  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, contrasting with the likely nucleophilic amidation used for hydroxyhexyl derivatives.

Benzothiazole Derivatives (e.g., EP3348550A1, ):
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporates a fluorinated benzothiazole group, enhancing electron-withdrawing effects and metabolic stability.

  • Electronic Properties : The trifluoromethyl group increases electrophilicity, unlike the electron-donating hydroxyhexyl chain.
  • Therapeutic Use : Benzothiazole derivatives target kinases or proteases, whereas hydroxyhexyl groups may favor prodrug strategies .

Pharmacologically Active Analogs

Substituted Phenoxy Acetamides (): Compounds like N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamide demonstrate anti-inflammatory and analgesic activities.

  • Structural Contrast : Bulky bicyclic substituents reduce conformational flexibility compared to the linear hydroxyhexyl chain.
  • Activity : Hydroxyhexyl derivatives may lack direct anti-inflammatory efficacy but could improve drug delivery for similar targets .

Hydroxamic Acids ():
N-(4-Chlorophenyl)-N-hydroxypropanamide derivatives act as antioxidants (e.g., DPPH radical scavenging).

  • Functional Groups : Hydroxamic acids (-NHOH) exhibit metal-chelating properties, absent in hydroxyhexyl acetamides.
  • Solubility : Hydroxyhexyl chains may outperform chlorophenyl groups in aqueous solubility .

Complex Derivatives with Amino and Hydroxy Modifications

Pharmacopeial Compounds (): Examples like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide feature stereochemical complexity and multiple aromatic groups.

  • Stereochemistry : Chiral centers and diphenyl motifs enhance target specificity but complicate synthesis compared to hydroxyhexyl derivatives.

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